molecular formula C24H44Cl2N2O4 B13762705 Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicycloheptylcarboxylate, dihydrochloride CAS No. 66944-59-0

Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicycloheptylcarboxylate, dihydrochloride

Cat. No.: B13762705
CAS No.: 66944-59-0
M. Wt: 495.5 g/mol
InChI Key: LDYOQPYKIDDQHF-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicycloheptylcarboxylate, dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicycloheptylcarboxylate, dihydrochloride, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicycloheptylcarboxylate, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, aziridines, alkynes, and various catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and PhSH (thiophenol) . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products with high efficiency and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield protected piperazines, which can be further deprotected to obtain the desired piperazine derivatives .

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicycloheptylcarboxylate, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicycloheptylcarboxylate, dihydrochloride include other piperazine derivatives such as:

  • Trimetazidine
  • Ranolazine
  • Befuraline
  • Aripiprazole
  • Quetiapine
  • Indinavir
  • Sitagliptin
  • Vestipitant

Uniqueness

What sets Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicycloheptylcarboxylate, dihydrochloride apart from these similar compounds is its unique chemical structure, which imparts specific properties and activities.

Properties

CAS No.

66944-59-0

Molecular Formula

C24H44Cl2N2O4

Molecular Weight

495.5 g/mol

IUPAC Name

2-[4-[2-(cycloheptanecarbonyloxy)ethyl]piperazin-1-yl]ethyl cycloheptanecarboxylate;dihydrochloride

InChI

InChI=1S/C24H42N2O4.2ClH/c27-23(21-9-5-1-2-6-10-21)29-19-17-25-13-15-26(16-14-25)18-20-30-24(28)22-11-7-3-4-8-12-22;;/h21-22H,1-20H2;2*1H

InChI Key

LDYOQPYKIDDQHF-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(=O)OCCN2CCN(CC2)CCOC(=O)C3CCCCCC3.Cl.Cl

Origin of Product

United States

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